molecular formula C12H12N2O5S B12896254 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12896254
M. Wt: 296.30 g/mol
InChI Key: NAUXKEXXYZJXQJ-UHFFFAOYSA-N
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Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused with a thiazolidine ring, and a carboxylic acid functional group. The presence of these functional groups and the bicyclic structure contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the reaction of maleimide derivatives with various amines and thiols. One common method involves the reaction of maleimide with dimethylamine in the presence of a solvent such as dimethylformamide (DMF) at room temperature . Another approach includes the use of N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiol-substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its ability to form covalent bonds with thiol groups in biomolecules. This interaction can modify the activity of enzymes and proteins, thereby influencing various biological pathways . The compound’s unique structure allows it to target specific molecular sites, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structural complexity allows for more specific interactions with biological molecules and greater versatility in chemical synthesis.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C12H12N2O5S/c1-12(2)8(11(18)19)14-9(17)7(10(14)20-12)13-5(15)3-4-6(13)16/h3-4,7-8,10H,1-2H3,(H,18,19)

InChI Key

NAUXKEXXYZJXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C=CC3=O)C(=O)O)C

Origin of Product

United States

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